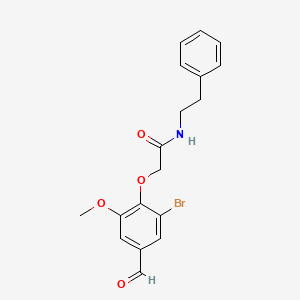
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide, also known as BFA, is a chemical compound that has been widely used in scientific research. BFA is a potent inhibitor of protein trafficking and has been shown to have a significant impact on cellular processes. In
作用机制
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide inhibits the function of the Golgi apparatus by binding to a protein called ADP-ribosylation factor (ARF). ARF is a small GTPase that regulates the formation of transport vesicles in the Golgi apparatus. 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide binds to ARF and prevents it from interacting with other proteins, which disrupts the formation of transport vesicles and inhibits the function of the Golgi apparatus.
生化和生理效应
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide has been shown to have a significant impact on cellular processes. By inhibiting the function of the Golgi apparatus, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide can disrupt the processing and sorting of proteins, which can lead to a range of biochemical and physiological effects. 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and affect the secretion of hormones.
实验室实验的优点和局限性
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide is a potent inhibitor of protein trafficking and has been widely used in scientific research. One of the advantages of using 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide is that it can be used to study the trafficking of proteins in cells. However, there are also limitations to using 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide. 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide can inhibit the function of other cellular processes, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research involving 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide. One area of research is the development of new inhibitors of protein trafficking that are more specific and less toxic than 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide. Another area of research is the use of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide in combination with other drugs to enhance their effectiveness. Additionally, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide can be used to study the trafficking of proteins in disease states, which can lead to the development of new therapies for a range of diseases.
合成方法
The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with N-(2-phenylethyl)acetamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base used.
科学研究应用
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide has been widely used in scientific research to study the cellular processes involved in protein trafficking. 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide has been shown to inhibit the function of the Golgi apparatus, which is responsible for the processing and sorting of proteins. By inhibiting the function of the Golgi apparatus, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide can be used to study the trafficking of proteins in cells.
属性
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-23-16-10-14(11-21)9-15(19)18(16)24-12-17(22)20-8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWYVTADYTYNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2611763.png)
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2611765.png)
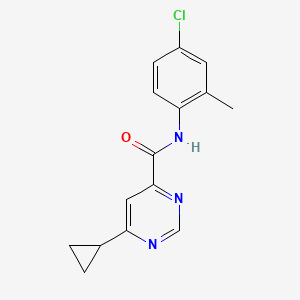
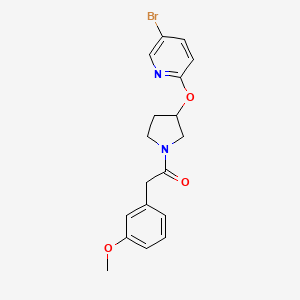
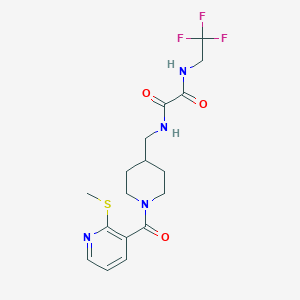
![2,4-dichloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2611771.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2611773.png)
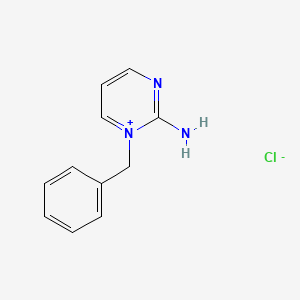
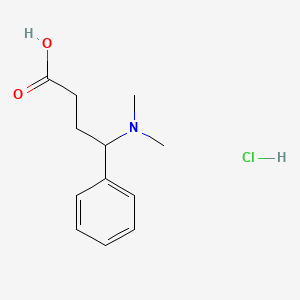
![N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2611780.png)
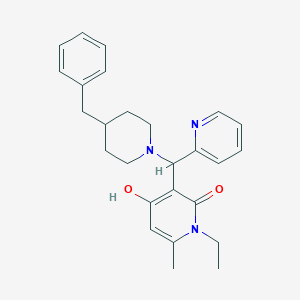
![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B2611783.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2611784.png)
![N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611785.png)